![molecular formula C21H21IN4O2 B2876878 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-iodobenzyl)piperidine-4-carboxamide CAS No. 1203279-52-0](/img/structure/B2876878.png)
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-iodobenzyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-iodobenzyl)piperidine-4-carboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a small molecule that has shown promising results in the treatment of various diseases, including cancer and neurological disorders. The purpose of
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
A study by Ismail et al. (2004) focused on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as potential antiprotozoal agents. This research synthesized and tested various compounds, including those with furan-2-yl substituents, which showed strong DNA affinities and significant in vitro and in vivo activity against trypanosomal infections, providing insight into the application of similar furan-containing compounds in treating protozoal infections (Ismail et al., 2004).
Antibacterial Agents
Brown and Cowden (1982) reported the synthesis of unfused heterobicycles with strongly basic side chains, including furan-2'-yl substituents. Their study evaluated these compounds as amplifiers of phleomycin against Escherichia coli, suggesting potential antibacterial applications for furan-substituted compounds (Brown & Cowden, 1982).
Anticancer Activity
Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione derivatives, including those with furan-2-ylmethanamine substituents. They evaluated these compounds for anticancer activity, revealing promising results against various cancer cell lines, indicating the potential of furan-containing compounds in cancer therapy (Kumar et al., 2013).
Antimicrobial Activity
Patel (2020) studied the synthesis and antimicrobial properties of furan ring-containing organic ligands, including their metal complexes. The study demonstrated varying inhibition activities on the growth of bacteria, highlighting the antimicrobial potential of furan-containing compounds (Patel, 2020).
DNA Binding Affinity
Laughton et al. (1995) investigated the binding of furamidine, a furan-containing compound, to DNA sequences. Their study found that furamidine binds tightly to DNA, suggesting the importance of furan moieties in enhancing DNA-binding affinity of certain drugs (Laughton et al., 1995).
Antituberculosis Activity
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues with furan substituents for antituberculosis activity. Their findings revealed significant inhibition of Mycobacterium tuberculosis, indicating the potential application of furan-containing compounds in treating tuberculosis (Jeankumar et al., 2013).
Eigenschaften
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(4-iodophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21IN4O2/c22-17-5-3-15(4-6-17)14-23-21(27)16-9-11-26(12-10-16)20-8-7-18(24-25-20)19-2-1-13-28-19/h1-8,13,16H,9-12,14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXHONQMBDXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)I)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-iodobenzyl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.